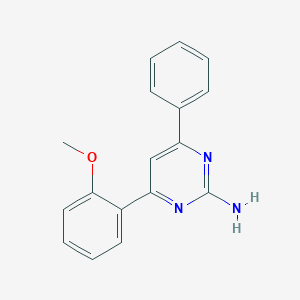

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group at the 4-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with benzyl cyanide to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the methoxyphenyl group and exhibit similar biological activities.

4-Allyl-2-methoxyphenol: Another compound with a methoxyphenyl group, known for its antimicrobial and antioxidant properties.

Uniqueness

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine is an organic compound belonging to the pyrimidine class, characterized by its unique structure featuring a methoxyphenyl and a phenyl group. This compound has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties. The molecular formula is C17H15N3O, with a molecular weight of approximately 277.33 g/mol. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Key Properties:

- Molecular Formula : C17H15N3O

- Molecular Weight : 277.33 g/mol

- SMILES Notation : COc1cccc(c1)N(c2ccccc2)C(=N)N

The presence of the methoxy group enhances lipophilicity, which may influence the compound's solubility and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Antitumor Activity :

- In preclinical studies, derivatives of pyrimidine compounds have shown significant inhibition of tumor growth in models such as Ehrlich ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Specifically, certain derivatives demonstrated superior efficacy compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .

- The compound's mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

-

Mechanism of Action :

- The compound interacts with specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including apoptosis in cancer cells .

- Molecular docking studies have indicated that the compound binds effectively to target proteins, enhancing its therapeutic potential .

-

Pharmacological Applications :

- Beyond oncology, this compound may serve roles in other therapeutic areas due to its diverse biological activities. It has been explored for use in drug design targeting specific enzymes or receptors involved in various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:

| Study | Findings | Model Used |

|---|---|---|

| Study A | Significant tumor growth inhibition; improved survival rates | EAC and DLA models |

| Study B | Enhanced cytotoxicity against pancreatic cancer cell lines | MIA PaCa-2 and PanC-1 cell lines |

| Study C | Induction of apoptosis in gastric adenocarcinoma cells | AGS cell line |

Properties

IUPAC Name |

4-(2-methoxyphenyl)-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-21-16-10-6-5-9-13(16)15-11-14(19-17(18)20-15)12-7-3-2-4-8-12/h2-11H,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJSPRBDQMTJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.